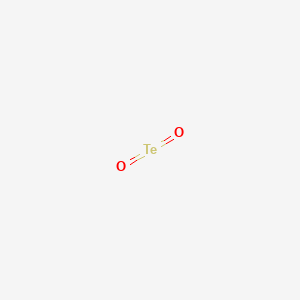
Chloroethylclonidine dihydrochloride
概要
準備方法
合成経路と反応条件: クロロエチルクロニジン二塩酸塩の合成には、2,6-ジクロロ-4-(2-クロロエチルメチルアミノ)メチルフェニルとイミダゾリジンとの反応が含まれます。 反応は通常、塩酸の存在下で起こり、二塩酸塩を形成します .
工業生産方法: クロロエチルクロニジン二塩酸塩の工業生産方法は広く文書化されていません。 合成は、大規模生産のために最適化された、制御された反応条件や精製プロセスを含む、ラボでの調製と同様の経路に従う可能性があります .
化学反応の分析
反応の種類: クロロエチルクロニジン二塩酸塩は、以下を含む様々な化学反応を起こします。
置換反応: クロロエチル基は求核置換反応に関与できます。
酸化と還元反応: この化合物は、特定の条件下で酸化と還元を受ける可能性があります.
一般的な試薬と条件:
求核置換: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換はさまざまな置換誘導体を生成する可能性があり、酸化と還元は化合物に存在する官能基を修飾できます .
4. 科学研究への応用
クロロエチルクロニジン二塩酸塩は、科学研究において幅広い用途を持っています。
科学的研究の応用
Chloroethylclonidine dihydrochloride has a wide range of applications in scientific research:
作用機序
クロロエチルクロニジン二塩酸塩は、アドレナリン受容体、特にアルファ-1B、D、C、およびアルファ-2A/Dサブタイプに不可逆的に結合することでその効果を発揮します . この結合は受容体活性の調節につながり、細胞シグナル伝達経路と生理学的反応の変化をもたらします . この化合物の作用機序には、受容体部位のアルキル化が含まれ、受容体の長期的な活性化または阻害につながります .
類似化合物:
クロニジン: 降圧作用を持つ親化合物です。
プラゾシン: アルファ-1アドレナリン受容体拮抗薬です。
フェニレフリン: アルファ-1アドレナリン受容体アゴニスト.
比較: クロロエチルクロニジン二塩酸塩は、可逆的アゴニストであるクロニジンとは異なり、アドレナリン受容体への不可逆的結合によってユニークです . プラゾシンとフェニレフリンは、アドレナリン受容体を標的とする一方で、結合特性と薬理学的効果が異なります . クロロエチルクロニジン二塩酸塩の不可逆的性質は、長期的な受容体調節を研究するための貴重なツールとなります .
類似化合物との比較
Clonidine: A parent compound with antihypertensive properties.
Prazosin: An alpha-1 adrenergic receptor antagonist.
Phenylephrine: An alpha-1 adrenergic receptor agonist.
Comparison: Chloroethylclonidine dihydrochloride is unique due to its irreversible binding to adrenergic receptors, unlike clonidine, which is a reversible agonist . Prazosin and phenylephrine, while also targeting adrenergic receptors, have different binding properties and pharmacological effects . The irreversible nature of this compound makes it a valuable tool for studying long-term receptor modulation .
特性
IUPAC Name |
N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl3N4.2ClH/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13;;/h6-7H,2-5,8H2,1H3,(H2,17,18,19);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSAXNDACBPMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl5N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017450 | |
| Record name | N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70107-07-2 | |
| Record name | N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroethylclonidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B3432574.png)













